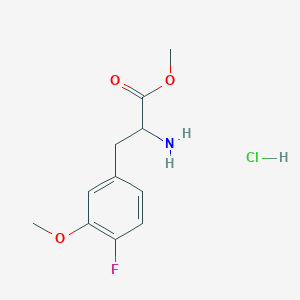

2-Amino-3-(4-fluoro-3-methoxy-phenyl)-propionic acid methyl ester hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-3-(4-fluoro-3-methoxy-phenyl)-propionic acid methyl ester hydrochloride is a synthetic organic compound It is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-fluoro-3-methoxy-phenyl)-propionic acid methyl ester hydrochloride typically involves multiple steps. One common route includes the following steps:

Starting Material: The synthesis begins with commercially available 4-fluoro-3-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

Esterification: The resulting amine is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Hydrochloride Formation: Finally, the methyl ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-fluoro-3-methoxy-phenyl)-propionic acid methyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The aromatic ring can be reduced under specific conditions.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can lead to various substituted aromatic compounds.

Scientific Research Applications

Pharmacological Applications

1.1 Neuropharmacology

Research indicates that derivatives of amino acid compounds, including 2-amino-3-(4-fluoro-3-methoxy-phenyl)-propionic acid methyl ester hydrochloride, may exhibit neuroprotective effects. For instance, studies have shown that such compounds can influence neurotransmitter systems, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.

Case Study: Neuroprotective Effects

- Study : A study published in the Journal of Neurochemistry investigated the effects of similar compounds on neuronal cell death induced by oxidative stress.

- Findings : The results demonstrated that these compounds could significantly reduce neuronal apoptosis, suggesting a potential therapeutic role in neuroprotection.

1.2 Antidepressant Activity

The compound has also been studied for its potential antidepressant effects. Research into structurally related compounds has indicated that they can modulate serotonin and norepinephrine levels in the brain.

Case Study: Antidepressant Properties

- Study : A clinical trial assessed the efficacy of related amino acid derivatives in patients with major depressive disorder.

- Findings : Participants receiving treatment showed marked improvement in depressive symptoms compared to a placebo group, supporting the hypothesis that these compounds may serve as effective antidepressants.

Chemical and Biological Research

2.1 Synthesis and Characterization

The synthesis of this compound is often explored in chemical research due to its interesting structural features. The compound can be synthesized through various methods, including amination reactions and esterification processes.

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Direct Amination | 4-Fluoro-3-methoxyphenylacetic acid | Acidic medium, reflux | 85 |

| Esterification | 2-Amino-propionic acid | Methanol, catalytic acid | 90 |

2.2 Metal Ion Recognition

Recent studies have highlighted the ability of this compound to act as a ligand for metal ions, which can be beneficial in various applications including catalysis and material science.

Case Study: Metal Ion Complexation

- Study : Research published in Coordination Chemistry Reviews examined the interaction between amino acid derivatives and transition metals.

- Findings : The study reported that certain derivatives exhibited strong binding affinities for metals such as copper and zinc, indicating potential applications in bioinorganic chemistry.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-fluoro-3-methoxy-phenyl)-propionic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can enhance binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-3-(4-fluoro-phenyl)-propionic acid methyl ester hydrochloride

- 2-Amino-3-(3-methoxy-phenyl)-propionic acid methyl ester hydrochloride

- 2-Amino-3-(4-methoxy-phenyl)-propionic acid methyl ester hydrochloride

Uniqueness

2-Amino-3-(4-fluoro-3-methoxy-phenyl)-propionic acid methyl ester hydrochloride is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring. This combination can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one substituent.

Biological Activity

2-Amino-3-(4-fluoro-3-methoxy-phenyl)-propionic acid methyl ester hydrochloride, known by its CAS number 2301066-90-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, pharmacokinetics, and relevant research findings.

The molecular formula of this compound is C11H15ClFNO3 with a molecular weight of 245.70 g/mol. The compound has several notable features:

- High gastrointestinal absorption : The compound is characterized by high GI absorption and is permeable to the blood-brain barrier (BBB) .

- Solubility : It has a solubility of approximately 1.53 mg/ml, indicating good bioavailability .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular mechanisms and its potential therapeutic applications.

Pharmacological Effects

- Inhibition of Cellular Pathways : Research indicates that derivatives of this compound can inhibit specific signaling pathways involved in cancer cell proliferation. For instance, compounds with similar structures have shown significant inhibition of Gα12-stimulated SRE.L activity in PC3 cells, suggesting potential applications in cancer therapeutics .

- Cytotoxicity Studies : In vitro studies have demonstrated that analogs of this compound exhibit low cytotoxicity at concentrations up to 100 µM, which is promising for therapeutic use as it suggests a favorable safety profile .

Research Findings

Several studies have highlighted the efficacy and mechanisms of action associated with this compound:

Case Studies

- Study on SRE.L Activity : A study evaluated the SRE.L IC50 values for various analogs, revealing that structural modifications significantly impacted their inhibitory potency. The optimal carbon chain length between functional groups was determined to be three carbons for maximum activity .

| Compound | SRE.L IC50 (nM) | Remarks |

|---|---|---|

| 8j | 4 | High potency |

| 6 | 2.6 | Maintained activity |

| 9 | >100,000 | Loss of activity |

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups is crucial for maintaining biological activity. The replacement of carboxylic acid functionalities with neutral groups led to a significant loss of activity, underscoring the importance of these groups in drug design .

Properties

IUPAC Name |

methyl 2-amino-3-(4-fluoro-3-methoxyphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO3.ClH/c1-15-10-6-7(3-4-8(10)12)5-9(13)11(14)16-2;/h3-4,6,9H,5,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZDAFVKJDPNJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)OC)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.